N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide
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Overview
Description
N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide is an organic compound that belongs to the class of amides It features an aminophenyl group and a dimethylphenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminophenol and 2,5-dimethylphenol.
Formation of Intermediate: The 4-aminophenol is reacted with a suitable acylating agent to form an intermediate amide.
Coupling Reaction: The intermediate amide is then coupled with 2,5-dimethylphenol under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification Techniques: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are typical for substitution reactions.
Major Products
Oxidation Products: Quinones, nitro derivatives, and other oxidized compounds.
Reduction Products: Amines, alcohols, and other reduced forms.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide involves:
Molecular Targets: Interaction with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: Modulation of biochemical pathways such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)-propanamide
- N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide
- N-(4-Aminophenyl)-2-(3,5-dimethylphenoxy)-propanamide
Uniqueness
- Structural Differences : The position of the dimethyl groups on the phenoxy ring can significantly affect the compound’s properties.
- Reactivity : Variations in reactivity due to different electronic and steric effects.
- Applications : Unique applications based on specific structural features and reactivity profiles.
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(2,5-dimethylphenoxy)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-4-5-12(2)16(10-11)21-13(3)17(20)19-15-8-6-14(18)7-9-15/h4-10,13H,18H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWPENVVULRXDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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